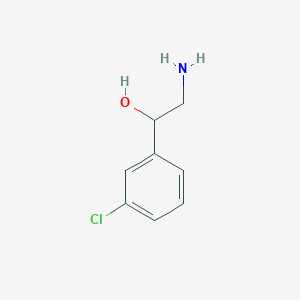
2-Amino-1-(3-chlorophenyl)ethanol
概要
説明
“2-Amino-1-(3-chlorophenyl)ethanol” is a chemical compound with the molecular formula C8H10ClNO . It has a molecular weight of 171.63 . The IUPAC name for this compound is 2-amino-1-(3-chlorophenyl)ethanol .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(3-chlorophenyl)ethanol” is 1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Amino-1-(3-chlorophenyl)ethanol” is a powder at room temperature . The compound’s storage temperature is at room temperature .科学的研究の応用
Asymmetric Synthesis of Pharmaceutical Intermediates
2-Amino-1-(3-chlorophenyl)ethanol serves as a key intermediate in the synthesis of certain pharmaceutical compounds. For instance, its derivative (R)-2-Chloro-1-(3-chlorophenyl)ethanol is crucial in creating β-adrenoceptor receptor agonists. Efficient methods for synthesizing these intermediates involve biocatalysis using microorganisms like Candida ontarioensis and Alternaria alternata, which offer high yield and enantiomeric excess, demonstrating its significance in producing optically active pharmaceutical ingredients (Ni, Zhang, & Sun, 2012); (E. B. Kurbanoğlu et al., 2009).
Catalysis and Chemical Synthesis
In chemical synthesis, compounds related to 2-Amino-1-(3-chlorophenyl)ethanol are synthesized using various catalytic and synthetic methods. These methods focus on creating intermediates with high yield and purity, which are essential in various chemical synthesis applications, including pharmaceuticals and materials science. The optimization of reaction conditions and the use of specific catalysts play a crucial role in these processes (Yang Lirong, 2007).
Development of Novel Anticancer Agents
Research into novel anticancer agents has identified derivatives of 2-Amino-1-(3-chlorophenyl)ethanol as potential candidates. These compounds, through their unique structural properties, have shown promise in inducing apoptosis and down-regulating specific proteins in cancer cells, suggesting their potential application in cancer treatment (Shuhong Wu et al., 2004).
Biological Activity and Antimicrobial Applications
Some derivatives of 2-Amino-1-(3-chlorophenyl)ethanol have been explored for their antimicrobial properties. Studies have synthesized new compounds and evaluated their antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of these compounds in developing new antimicrobial agents (K. Popat et al., 2005).
Bioreductive Production and Biocatalysis
Biocatalysis and bioreductive production using microbial cells have been effectively applied to produce enantiomerically pure forms of related compounds. This approach not only offers an environmentally friendly alternative to traditional chemical synthesis but also allows for high-efficiency production of specific enantiomers, which is crucial in pharmaceutical applications (F. Zhao et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
2-amino-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-chlorophenyl)ethanol | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

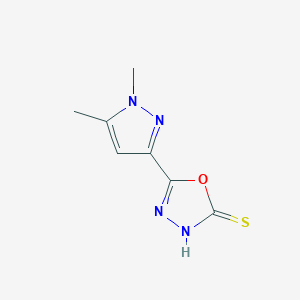
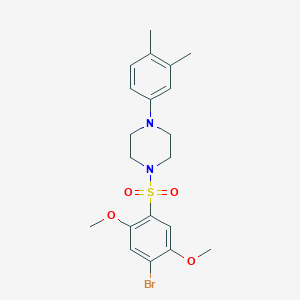
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)
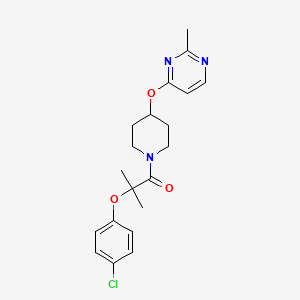
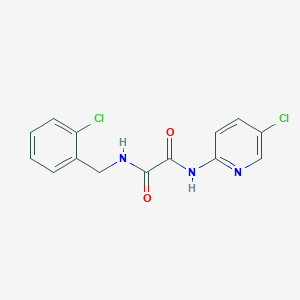
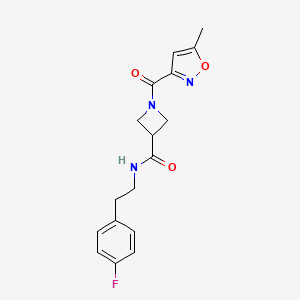
![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)
![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)
![N-cyclohexyl-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523518.png)
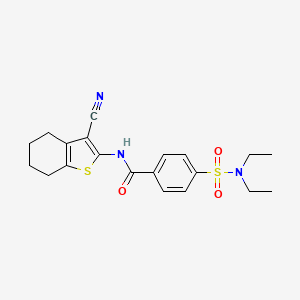
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)
![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)
